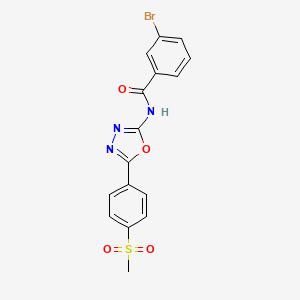

3-bromo-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

3-Bromo-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a benzamide core substituted with a bromine atom at the 3-position and a 4-(methylsulfonyl)phenyl group attached to the 1,3,4-oxadiazole ring. The 1,3,4-oxadiazole scaffold is known for its metabolic stability and ability to participate in hydrogen bonding, making it a key pharmacophore in drug design .

Properties

IUPAC Name |

3-bromo-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN3O4S/c1-25(22,23)13-7-5-10(6-8-13)15-19-20-16(24-15)18-14(21)11-3-2-4-12(17)9-11/h2-9H,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFYRRIGDGKNEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, followed by the introduction of the bromine atom and the methylsulfonyl group. The final step involves the formation of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while substitution of the bromine atom can produce a variety of substituted benzamides.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-bromo-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide exhibit significant anticancer properties. For instance, oxadiazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Studies suggest that the introduction of the methylsulfonyl group enhances the compound's efficacy against specific cancer types by modulating signaling pathways related to cell survival and apoptosis .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Similar compounds have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes. Research has demonstrated that certain oxadiazole derivatives can effectively reduce inflammation markers in vitro and in vivo, indicating a promising avenue for developing new anti-inflammatory drugs .

Molecular Targeting

The mechanism of action for 3-bromo-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves targeting specific molecular pathways. For example, studies on related compounds have shown that they can act as allosteric modulators of receptors involved in pain and inflammation, such as metabotropic glutamate receptors . This modulation can lead to reduced pain perception and inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the oxadiazole ring and the benzamide moiety can significantly influence biological activity. Research has indicated that the presence of electron-withdrawing groups like bromine and sulfonyl groups can enhance activity against target enzymes .

Anticancer Studies

In a notable study, a series of oxadiazole derivatives were synthesized and tested for anticancer activity against breast cancer cell lines. The results indicated that compounds with similar structures to 3-bromo-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide exhibited IC50 values in the low micromolar range, demonstrating significant potency .

Anti-inflammatory Trials

A clinical trial investigated the anti-inflammatory effects of a related compound in patients with rheumatoid arthritis. The trial reported a marked reduction in inflammatory markers and improvement in patient-reported outcomes after treatment with the oxadiazole derivative over eight weeks .

Data Summary Table

Mechanism of Action

The mechanism of action of 3-bromo-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 3-bromo-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide exhibit variations in substituents on both the benzamide and oxadiazole moieties, which critically influence their physicochemical and biological properties. Below is a detailed comparison:

Structural and Functional Group Variations

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The methylsulfonyl group in the target compound may enhance solubility and hydrogen-bonding capacity compared to bulkier sulfamoyl groups (e.g., LMM5 and LMM11), which could improve target selectivity .

Enzyme Inhibition :

- Compound 6a, with an ethylthio group , showed strong interaction with human carbonic anhydrase II (hCA II) via hydrophobic and hydrogen-bonding interactions . The target compound’s methylsulfonyl group may mimic this behavior due to its polarizable sulfur atom.

- LMM5 and LMM11 demonstrated antifungal activity by inhibiting thioredoxin reductase, suggesting that sulfonamide/sulfamoyl groups are critical for targeting redox enzymes .

Synthetic Accessibility :

- The target compound’s synthesis likely follows methods similar to those in , where brominated benzoyl chlorides are coupled to oxadiazole intermediates using catalysts like Pd(II) complexes .

Physicochemical Properties

- Lipophilicity : The methylsulfonyl group in the target compound increases polarity compared to the trifluoromethyl (Compound 19 ) or isopropoxy (Compound 20 ) substituents in other analogs.

- Metabolic Stability : 1,3,4-Oxadiazoles generally resist oxidative metabolism, but the bromine atom in the target compound may introduce susceptibility to dehalogenation .

Biological Activity

3-bromo-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The chemical structure of 3-bromo-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can be represented as follows:

This compound features a bromine atom, a methylsulfonyl group, and an oxadiazole moiety that contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, derivatives similar to 3-bromo-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide have demonstrated cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Data

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 12.5 | Apoptosis induction |

| Compound B | A549 (Lung) | 8.0 | Cell cycle arrest |

| 3-Bromo Compound | HeLa (Cervical) | 10.0 | Inhibition of proliferation |

The presence of the methylsulfonyl group has been linked to enhanced activity through improved solubility and interaction with cellular targets.

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. Similar compounds have shown to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory process.

Table 2: Anti-inflammatory Activity Data

| Compound | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| Compound C | 50 | 300 | 6:1 |

| 3-Bromo Compound | 40 | 350 | 8.75:1 |

The selectivity for COX-2 over COX-1 suggests potential therapeutic applications in treating inflammatory conditions with reduced gastrointestinal side effects.

The biological activity of 3-bromo-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in tumor growth and inflammation.

- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : The compound may interfere with the cell cycle, preventing cancer cells from proliferating.

Case Studies

A notable study investigated the effects of a related oxadiazole derivative on human breast cancer cells. The results indicated significant apoptosis induction and cell cycle arrest at the G2/M phase, highlighting the potential for therapeutic applications in oncology.

Another study focused on the anti-inflammatory effects in a murine model of arthritis, where administration of the compound resulted in reduced swelling and pain scores compared to controls.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 3-bromo-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzamide?

- Methodology : Synthesis typically involves multi-step reactions:

- Oxadiazole ring formation : Cyclization of substituted hydrazides with carbon disulfide or via dehydrative coupling using reagents like POCl₃ (common in oxadiazole synthesis) .

- Coupling reactions : Amide bond formation between the oxadiazole intermediate and brominated benzoyl chloride under basic conditions (e.g., pyridine) .

- Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC .

- Key controls : Temperature (e.g., 0–5°C for cyclization), solvent selection (e.g., THF for coupling), and reaction monitoring via TLC .

Q. How is the structural integrity of this compound validated?

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirms substituent positions (e.g., bromine at C3 of benzamide, methylsulfonyl group at C4 of phenyl) .

- ESI-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 474.2) .

- HPLC : Assesses purity (>95%) with retention time consistency .

Q. What preliminary biological screening approaches are used to evaluate its activity?

- In vitro assays :

- Enzyme inhibition : Dose-response curves against targets like kinases or CYP51 (common for oxadiazoles) .

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against S. aureus or C. albicans .

Advanced Research Questions

Q. How do substituent variations (e.g., bromine vs. methylsulfonyl groups) impact biological activity?

- Structure-activity relationship (SAR) analysis :

- Bromine : Enhances electrophilicity, potentially increasing DNA-binding or enzyme inhibition (observed in analogues with IC₅₀ < 10 µM) .

- Methylsulfonyl : Improves solubility and target affinity via polar interactions (e.g., hydrogen bonding with catalytic residues in CYP51) .

Q. What computational methods optimize the compound’s electronic configuration for target binding?

- Density Functional Theory (DFT) :

- B3LYP/6-31G *: Calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity .

- Solvent effects : PCM models simulate aqueous environments, refining dipole moment and polarizability .

- Molecular docking (AutoDock/Vina) :

- Target alignment : Docking into fungal CYP51 (PDB: 5NY3) identifies key interactions (e.g., sulfonyl group with heme iron) .

Q. How can discrepancies in synthetic yields or bioactivity between batches be resolved?

- Root-cause analysis :

- Reaction monitoring : In-situ FTIR or LC-MS to detect intermediate degradation .

- Crystallography : X-ray diffraction of batches to rule out polymorphic variations .

- Statistical optimization : DoE (Design of Experiments) to refine parameters (e.g., temperature, stoichiometry) .

Q. What in silico approaches predict off-target interactions or toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.